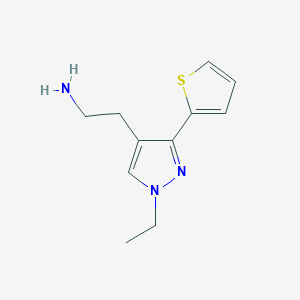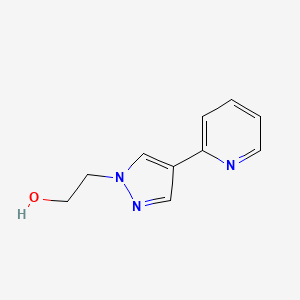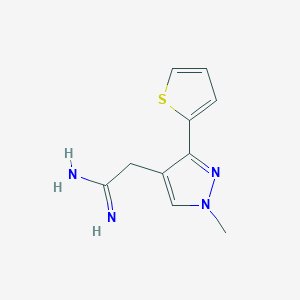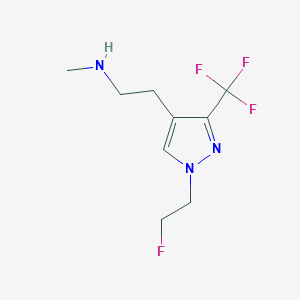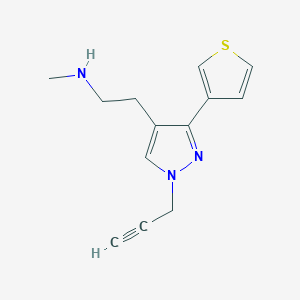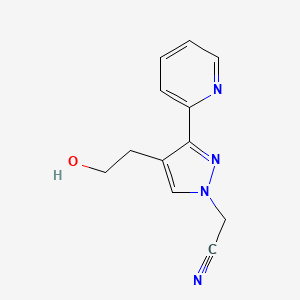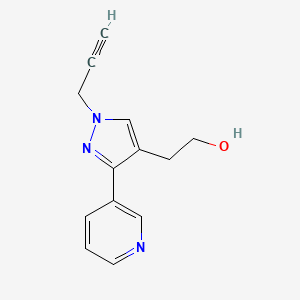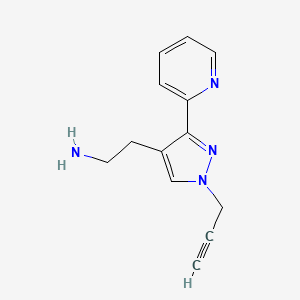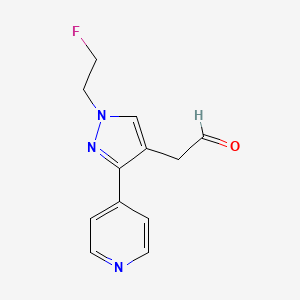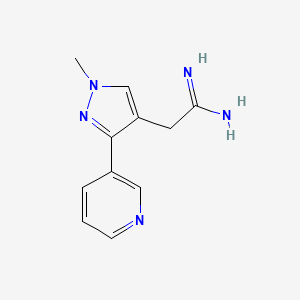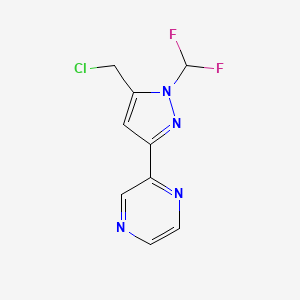
2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine
Descripción general
Descripción
Pyrazine is a basic structure in organic chemistry, and it’s a heterocyclic compound. The structure consists of a six-membered ring with two nitrogen atoms and four carbon atoms . The compound you mentioned seems to have additional functional groups attached to the pyrazine core, including a chloromethyl group and a difluoromethyl group .
Synthesis Analysis
The synthesis of pyrazine derivatives can be complex and depends on the specific substituents involved. For example, the synthesis of pyrazine acetals involves the reaction of symmetric 2,5-bis(chloromethyl) or 2,3,5,6-tetrakis(chloromethyl) substituents on the pyrazine ring with sodium alkoxides .Chemical Reactions Analysis
The chemical reactions involving pyrazine derivatives can be quite diverse, depending on the specific substituents present. For example, difluoromethylation of heterocycles is a process that has been studied extensively and is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles .Direcciones Futuras
The future directions for research on a compound like this could involve further exploration of its synthesis, characterization, and potential applications. For example, research could focus on optimizing the synthesis process, investigating the compound’s properties, or exploring potential uses in fields like medicine or materials science .
Mecanismo De Acción
Target of Action
It is known that similar compounds are used for the synthesis of various pharmaceutical compounds .
Mode of Action
It is known that similar compounds undergo difluoromethylation, a process of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles .
Biochemical Pathways
It is known that similar compounds are involved in the synthesis of new neonicotinoid compounds .
Action Environment
Análisis Bioquímico
Biochemical Properties
2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of protein function. Additionally, the difluoromethyl group may enhance the compound’s stability and reactivity in biological systems. Studies have shown that this compound can interact with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular components .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. Additionally, this compound can affect the expression of genes involved in oxidative stress responses and metabolic pathways, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to active sites of enzymes, leading to competitive or non-competitive inhibition. It can also form covalent adducts with nucleophilic residues in proteins, resulting in irreversible inhibition. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis or oxidation over extended periods. These degradation products may have different biological activities compared to the parent compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, this compound can cause toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular components. These metabolic reactions can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, thereby impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s concentration at specific cellular sites, thereby modulating its biological effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound’s localization can affect its interactions with other biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
2-[5-(chloromethyl)-1-(difluoromethyl)pyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2N4/c10-4-6-3-7(15-16(6)9(11)12)8-5-13-1-2-14-8/h1-3,5,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPSKBONYPWUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)CCl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


